6-amino-2H-benzotriazol-4-ol
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Overview
Description
6-amino-2H-benzotriazol-4-ol is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile chemical properties and have been widely used in various fields such as corrosion inhibitors, pharmaceuticals, and dyes. The presence of an amino group at the 6th position and a hydroxyl group at the 4th position in the benzotriazole ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2H-benzotriazol-4-ol typically involves the reaction of 1H-benzotriazole with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. One common method involves the nitration of 1H-benzotriazole followed by reduction to introduce the amino group. The hydroxyl group can be introduced through subsequent hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, and typically involve the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-amino-2H-benzotriazol-4-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzotriazole derivatives, which can have different functional groups attached to the benzotriazole ring .
Scientific Research Applications
6-amino-2H-benzotriazol-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-amino-2H-benzotriazol-4-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxy-1H-benzotriazole: Similar but lacks the amino group, affecting its chemical and biological properties.
6-Nitro-1H-benzotriazol-4-ol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness: 6-amino-2H-benzotriazol-4-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
120855-11-0 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.141 |
IUPAC Name |
6-amino-1,2-dihydrobenzotriazol-4-one |
InChI |
InChI=1S/C6H6N4O/c7-3-1-4-6(5(11)2-3)9-10-8-4/h1-2,8,10H,7H2 |
InChI Key |
GGDJKDJKVFQCPE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=NNN2)C1=O)N |
Synonyms |
Benzotriazol-4-ol, 6-amino- (6CI) |
Origin of Product |
United States |
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